Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to a phenyl group. This particular compound is used in organic synthesis, especially in the formation of alkenes through the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is typically synthesized via the Wittig reaction. The preparation involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as butyllithium to form the ylide . The general reaction scheme is as follows:
Formation of Phosphonium Salt: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P}- \text{X}^- ]
Formation of Ylide: [ \text{Ph}_3\text{P}- + \text{Base} \rightarrow \text{Ph}_3\text{P=R} + \text{Base-H} ]
Industrial Production Methods
Industrial production of phosphoranes typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired ylide and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a nucleophilic addition to the carbonyl group, followed by the formation of a four-membered ring intermediate called oxaphosphetane, which decomposes to yield the alkene and triphenylphosphine oxide .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- in the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: A parent member of the phosphorus ylides, used in similar Wittig reactions.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent on the methylene group.
Methoxymethylenetriphenylphosphine: A Wittig reagent with a methoxy substituent.
Uniqueness
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is unique due to the presence of the 2,4-dichlorophenyl group, which can influence the reactivity and selectivity of the Wittig reaction. This makes it particularly useful in synthesizing alkenes with specific substituents and properties .
Properties
CAS No. |
59625-57-9 |
---|---|
Molecular Formula |
C25H19Cl2P |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H19Cl2P/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
InChI Key |
LKPFHPXTAXEWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.